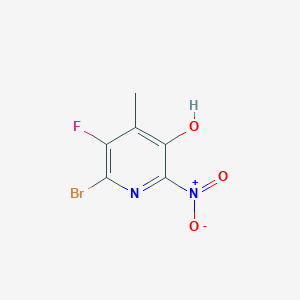
6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol is a chemical compound with the molecular formula C6H4BrFN2O3 It is a derivative of pyridine, characterized by the presence of bromine, fluorine, methyl, nitro, and hydroxyl groups attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the pyridine ring.
Bromination: Addition of the bromine atom to the desired position on the ring.
Fluorination: Introduction of the fluorine atom.
Methylation: Addition of the methyl group.
Hydroxylation: Introduction of the hydroxyl group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and fluorinating agents for fluorination.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized pyridinol derivatives.
科学的研究の応用
6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
類似化合物との比較
Similar Compounds
5-Bromo-3-nitro-2-pyridinol: Similar structure but lacks the fluorine and methyl groups.
4-Methyl-5-nitro-2-pyridinol: Similar structure but lacks the bromine and fluorine groups.
6-Bromo-4-methyl-2-nitro-3-pyridinol: Similar structure but lacks the fluorine group.
Uniqueness
6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol is unique due to the combination of bromine, fluorine, methyl, nitro, and hydroxyl groups on the pyridine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
6-bromo-5-fluoro-4-methyl-2-nitropyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O3/c1-2-3(8)5(7)9-6(4(2)11)10(12)13/h11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFCBIOKPNXSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1F)Br)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



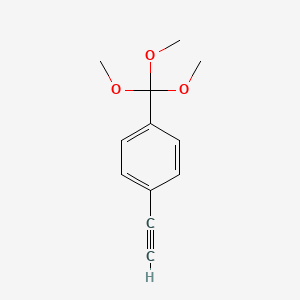
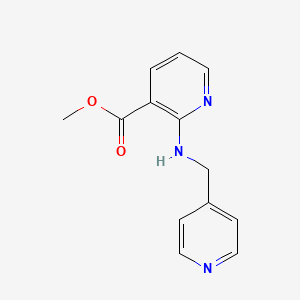

![2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11925483.png)
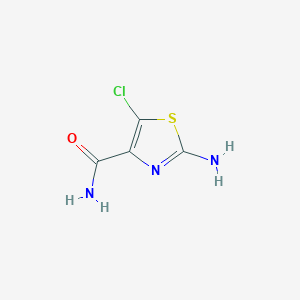
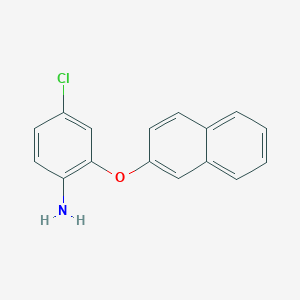


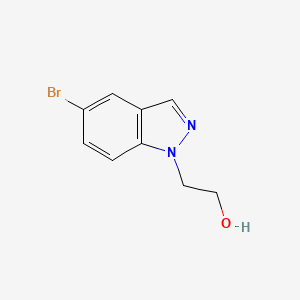

![[2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11925537.png)
